1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE
Overview
Description
1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group
Scientific Research Applications
1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity. These methods are advantageous for large-scale production due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated reagents, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Mechanism of Action
The mechanism of action of 1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-{5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]THIOPHEN-2-YL}ETHAN-1-ONE: Shares a similar piperazine and methoxyphenyl structure but differs in the presence of a thiophene ring.
4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ANILINE: Contains a similar piperazine and methoxyphenyl structure but includes an aniline group.
Uniqueness
1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE is unique due to its combination of a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group.
Properties
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-4-21-18-13-15(2)22-20(23-18)25-11-9-24(10-12-25)19(26)14-16-5-7-17(27-3)8-6-16/h5-8,13H,4,9-12,14H2,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRWDJUFQCHTQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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